molecular formula C14H18ClIN4O2 B560516 AF-353 hydrochloride CAS No. 927887-18-1

AF-353 hydrochloride

Cat. No. B560516
M. Wt: 436.678
InChI Key: QRBBKDZPXABQPE-UHFFFAOYSA-N
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Description

AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of P2X3 receptor and P2X2/3 receptor . It is a noncompetitive dual antagonist of the purinoreceptors P2X3 and P2X2/3 .


Molecular Structure Analysis

The molecular formula of AF-353 hydrochloride is C14H17IN4O2 · HCl . Its molecular weight is 436.68 . The structure includes a pyrimidine ring and a phenoxy group .


Physical And Chemical Properties Analysis

AF-353 hydrochloride is an off-white to light brown powder . It is soluble in DMSO .

Scientific Research Applications

  • Pain Management in Bone Cancer : AF-353 hydrochloride was found to significantly prevent and reverse bone cancer pain behavior in rats without altering bone destruction induced by carcinoma cells. It suggested both central and peripheral actions in reducing pain, highlighting its potential as a therapeutic tool in treating bone cancer pain (Kaan et al., 2010).

  • In Vitro Pharmacological Characteristics : AF-353 hydrochloride was described as a novel, orally bioavailable, highly potent, and selective antagonist of P2X3 and P2X2/3 receptors. This study focused on its pharmacological profile, underscoring its potential relevance in pain-related diseases (Gever et al., 2010).

  • Bladder Overactivity : In a study involving rats with cyclophosphamide-induced cystitis, AF-353 hydrochloride, as a P2X2/3 receptor-specific antagonist, showed significant effects in modulating bladder overactivity. This points to its potential in treating conditions related to bladder function (Yoshikawa et al., 2011).

Safety And Hazards

AF-353 hydrochloride is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It may also pose a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBBKDZPXABQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AF-353 hydrochloride

CAS RN

927887-18-1
Record name 927887-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine A mixture of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (240 g, 0.60 mol) in 1.2 L of isopropanol was heated to 70° C. An aqueous solution of 6N HCl was added dropwise to the reaction mixture, and the slurry was heated to 75° C. for two hours. The slurry was cooled to 20° C. and aged. Precipitated solids were collected by filtration, washed with cold isopropanol, and dried in a vacuum oven (50° C., 24 inches Hg) to give 232 g of -(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine hydrochloride salt, 98% yield: m.p. 262.0-263.0 degrees C.; 1HNMR (DMSO) δ=1.2 (d, 6H), 3.1 (m, 1H), 3.85 (s, 3H), 6.95 (s, 1H), 7.25 (s, 1H), 7.45 (s, 1H), 7.6 (s, 2H), 8.25 (s, 1H), 8.6 (s, 1H), 11.9 (s, 1H).
Quantity
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240 g
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1.2 L
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Citations

For This Compound
1
Citations
M Agada - 2013 - spiral.imperial.ac.uk
Extracellular ATP acts in an autocrine/paracrine manner influencing cellular responses via two classes of purinoreceptors: metabotropic P2Y and inotropic P2X receptors. Recent …
Number of citations: 3 spiral.imperial.ac.uk

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